2,4-Heptanedione, 1-chloro-
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Overview
Description
2,4-Heptanedione, 1-chloro- is an organic compound with the molecular formula C7H11ClO2 It is a derivative of 2,4-heptanedione, where one of the hydrogen atoms is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptanedione, 1-chloro- can be achieved through several methods. One common approach involves the chlorination of 2,4-heptanedione. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 2,4-Heptanedione, 1-chloro- may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-Heptanedione, 1-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Condensation Reactions: It can participate in aldol condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of amides, esters, or ethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2,4-Heptanedione, 1-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Heptanedione, 1-chloro- involves its interaction with various molecular targets. The chlorine atom can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the compound’s carbonyl groups can participate in various chemical transformations, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Heptanedione: The parent compound without the chlorine substitution.
6-Methyl-2,4-heptanedione: A derivative with a methyl group substitution.
2,4-Octanedione: A homologous compound with an additional carbon atom.
Uniqueness
2,4-Heptanedione, 1-chloro- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This substitution can enhance its utility in various synthetic applications and provide different pathways for chemical transformations compared to its non-chlorinated counterparts .
Properties
Molecular Formula |
C7H11ClO2 |
---|---|
Molecular Weight |
162.61 g/mol |
IUPAC Name |
1-chloroheptane-2,4-dione |
InChI |
InChI=1S/C7H11ClO2/c1-2-3-6(9)4-7(10)5-8/h2-5H2,1H3 |
InChI Key |
DDOQAONIDMZOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)CCl |
Origin of Product |
United States |
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